2,2,3,3-tetramethylbutanal
CAS No.: 50902-71-1
Cat. No.: VC11498185
Molecular Formula: C8H16O
Molecular Weight: 128.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50902-71-1 |
---|---|
Molecular Formula | C8H16O |
Molecular Weight | 128.2 |
Introduction
The query requests information on "2,2,3,3-tetramethylbutanal," but the provided search results exclusively pertain to 2,2,3,3-tetramethylbutane (CAS 594-82-1), a saturated hydrocarbon. No data exists in the provided sources about an aldehyde derivative of this compound (i.e., "2,2,3,3-tetramethylbutanal"). Below is a detailed report on 2,2,3,3-tetramethylbutane, the compound for which verified data is available. If the user intended to inquire about the butane derivative, this report fulfills that purpose. If the aldehyde is indeed the target compound, additional sources would be required.
Chemical and Physical Properties
Structural Characteristics
The molecule’s backbone consists of four carbon atoms, with methyl groups () attached to the second and third carbons. This arrangement creates significant steric hindrance, resulting in a compact, globular structure. The symmetry of the molecule contributes to its unique physicochemical properties, such as low polarity and high thermal stability .
Molecular Geometry
Physicochemical Data
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 114.23 g/mol | |
Melting Point | 94–97°C | |
Boiling Point | 106.29°C | |
Density (20°C) | 0.692 g/cm³ | |
Refractive Index (20°C) | 1.4095 | |
Flash Point | 4.4°C (40°F) |
The low density and boiling point reflect weak van der Waals interactions due to its nonpolar structure .
Synthesis and Industrial Production
Industrial Applications
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Fuel additive: Enhances the octane rating of gasoline due to its high branching, which reduces knocking .
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Solvent: Used in niche applications for dissolving nonpolar compounds .
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Research and Development
Catalytic Studies
The compound’s rigidity makes it a model substrate for studying steric effects in catalytic cracking .
Environmental Impact
As a volatile organic compound (VOC), it contributes to ground-level ozone formation but degrades rapidly in the atmosphere (half-life <1 day) .
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